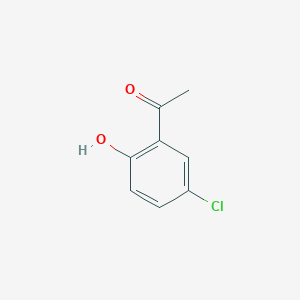

5'-Chloro-2'-hydroxyacetophenone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGCUDZCCIRWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162863 | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-74-4 | |

| Record name | 5′-Chloro-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Chloro-2'-hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-6-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5U246MAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving 5 Chloro 2 Hydroxyacetophenone

Direct Synthesis Approaches

The direct synthesis of 5'-Chloro-2'-hydroxyacetophenone can be achieved through established organic chemistry reactions, primarily involving electrophilic aromatic substitution on a substituted phenol.

Friedel-Crafts Acylation Strategies for Substituted Phenols

The synthesis of this compound is often accomplished via a Fries rearrangement, a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com This process is typically a two-stage endeavor.

The first stage involves the esterification of 4-chlorophenol (B41353) with an acetylating agent, such as acetyl chloride or acetic anhydride, to form 4-chlorophenyl acetate. In the subsequent stage, this intermediate ester undergoes the Fries rearrangement. thermofisher.com The reaction is catalyzed by Lewis acids like aluminum chloride (AlCl₃) and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. wikipedia.orgorganic-chemistry.org This rearrangement is selective for the ortho and para positions relative to the hydroxyl group. To favor the formation of this compound, the acyl group must migrate to the ortho position. Reaction conditions, such as temperature and the choice of solvent, can be manipulated to influence this regioselectivity. wikipedia.org While the reaction can produce a mixture of ortho and para isomers, separation techniques are employed to isolate the desired 2-hydroxy isomer. The general mechanism involves the formation of an acylium carbocation that then reacts with the aromatic ring in a classic electrophilic aromatic substitution. wikipedia.org

| Reaction Stage | Reactants | Catalyst/Conditions | Product |

| Esterification | 4-Chlorophenol, Acetyl Chloride/Acetic Anhydride | Base (e.g., Pyridine) | 4-Chlorophenyl Acetate |

| Fries Rearrangement | 4-Chlorophenyl Acetate | Lewis Acid (e.g., AlCl₃), Heat | This compound (ortho product) & 4-hydroxy-3-chloroacetophenone (para product) |

Regioselective Chlorination Methods for 2'-Hydroxyacetophenone (B8834) Precursors

An alternative synthetic route to this compound involves the direct, regioselective chlorination of a 2'-hydroxyacetophenone precursor. This approach requires the selective introduction of a chlorine atom at the C5 position of the phenyl ring. The hydroxyl and acetyl groups already present on the ring act as activating, ortho-, para-directing groups. Since the ortho positions (C3 and C6) and the para position (C5) are activated, achieving high regioselectivity for the C5 position can be challenging.

Methods for such selective chlorinations often employ specific chlorinating agents and carefully controlled reaction conditions. Agents like sulfuryl chloride (SO₂Cl₂) are commonly used for the chlorination of aromatic ketones. google.com The choice of solvent can also play a crucial role in directing the substitution and minimizing the formation of undesired isomers or di-chlorinated byproducts. For instance, using specific solvents can sometimes hinder reaction at more sterically accessible sites, thereby favoring substitution at the desired position. google.com The reaction must be carefully monitored to prevent over-chlorination.

Intermediate in Complex Molecule Synthesis

This compound serves as a valuable building block for synthesizing more complex organic molecules, most notably various Schiff bases.

Synthesis of Schiff Bases from this compound

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound. This compound, with its ketone functional group, readily participates in these reactions.

The condensation of this compound with various primary amines and diamines leads to the formation of a wide array of Schiff bases. The reaction typically involves refluxing the ketone with the amine, often in an alcoholic solvent like ethanol (B145695), sometimes with the addition of an acid catalyst.

A notable example is the reaction with ethylenediamine (B42938). When two equivalents of this compound are reacted with one equivalent of ethylenediamine, a tetradentate Schiff base ligand is formed. orientjchem.org Such ligands are of significant interest in coordination chemistry. For instance, an iron(III) complex has been synthesized using a Schiff base derived from 5-chloro-2-hydroxyacetophenone and ethylenediamine. orientjchem.org The general procedure for similar reactions, such as the condensation of the parent 2-hydroxyacetophenone (B1195853) with ethylenediamine, involves refluxing the reactants in absolute ethanol, which results in a high yield of the corresponding Schiff base. arid.my

| Amine Reactant | Reaction Conditions | Product Type | Reference |

| Ethylenediamine | Reflux in Ethanol | Tetradentate Schiff Base | orientjchem.orgarid.my |

| Aniline Derivatives | Reflux in Toluene | Ketimine (Schiff Base) | N/A |

This compound also undergoes condensation reactions with hydrazide derivatives to form hydrazone Schiff bases. It is reported that the condensation of this compound with salicylhydrazide yields a Schiff base which is capable of forming stable complexes with metal ions like copper(II). scientificlabs.comsihaulichemicals.com

The general synthesis for this type of compound involves the reaction of the ketone with the hydrazide in a suitable solvent, often with mild heating. The resulting hydrazone contains both the imine linkage and retains the phenolic hydroxyl group, making these molecules effective ligands for the formation of metal complexes. arpgweb.com The preparation of hydrazones from acetophenones can also be achieved by an exchange reaction with a pre-formed N,N-dimethylhydrazone and anhydrous hydrazine, a method noted for producing high-purity products. orgsyn.orgresearchgate.net

Formation of Chalcone (B49325) Derivatives Utilizing this compound

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant synthetic targets due to their broad spectrum of biological activities. chemrevlett.com this compound serves as a key starting material for the synthesis of a diverse array of chalcone derivatives.

Claisen-Schmidt Condensation Reactions

The most prevalent method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. wikipedia.org This base-catalyzed reaction involves the condensation of this compound with various substituted benzaldehydes. chemrevlett.comnih.gov The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol. chemrevlett.comnih.gov

The general scheme for the Claisen-Schmidt condensation is as follows:

this compound is treated with a substituted benzaldehyde (B42025) in the presence of a base.

The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation. chemrevlett.comnih.gov

The resulting chalcone precipitates from the reaction mixture and can be purified by recrystallization. derpharmachemica.comresearchgate.net

The choice of base and reaction conditions can influence the yield and purity of the resulting chalcone. For instance, studies have shown that using a 20% w/v aqueous solution of KOH in ethanol and stirring the mixture at room temperature for 24 hours can effectively produce chalcones. nih.gov In some cases, the reaction is kept overnight to ensure completion. derpharmachemica.com

Table 1: Examples of Chalcones Synthesized via Claisen-Schmidt Condensation

| This compound Reactant | Benzaldehyde Reactant | Base/Solvent | Product | Yield (%) | Reference |

| This compound | 3,4-Dimethoxybenzaldehyde | KOH/Ethanol | 5′-chloro-3,4-dimethoxy-2′-hydroxy-chalcone | Not specified | nih.gov |

| This compound | Benzaldehyde | NaOH/Ethanol | 5-chloro-2-hydroxy chalcone | Not specified | derpharmachemica.com |

| This compound | Anisaldehyde | NaOH/Ethanol | 5-chloro-2-hydroxy-4-methoxy chalcone | Not specified | derpharmachemica.com |

Microwave-Assisted Synthetic Approaches for Chalcones

To enhance reaction rates, improve yields, and promote greener synthetic protocols, microwave-assisted synthesis has been employed for the preparation of chalcones from this compound. nih.govpharmacophorejournal.com Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govacs.org

In a typical microwave-assisted Claisen-Schmidt condensation, this compound and a substituted benzaldehyde are mixed in a suitable solvent, often in the presence of a base, and subjected to microwave irradiation. nih.govnih.gov This method has been shown to be efficient, providing good to excellent yields of chalcones in a fraction of the time required for conventional methods. pharmacophorejournal.comacs.org For example, a reaction that might take several hours to days under conventional heating can often be completed in minutes using microwave irradiation. nih.govacs.org

A study on the synthesis of functionalized benzalacetones demonstrated the effectiveness of microwave activation in a Claisen-Schmidt reaction. For instance, the reaction of 5-chloro-2-nitro-aldehyde with acetone (B3395972) under microwave irradiation (5 W, 25 min) yielded the corresponding product in 90% yield. nih.gov This highlights the potential for microwave-assisted methods to be applied to reactions involving halogenated acetophenones like this compound.

Synthesis of Brominated Chalcone Derivatives (e.g., 3'-Bromo-5'-chloro-2'-hydroxyacetophenone)

The synthesis of brominated chalcone derivatives often involves the initial bromination of this compound to form 3'-bromo-5'-chloro-2'-hydroxyacetophenone (B1273138). This intermediate is then subjected to a Claisen-Schmidt condensation with an appropriate aldehyde. derpharmachemica.com

The bromination of this compound is typically achieved using bromine in acetic acid. chemicalbook.comchemicalbook.com The resulting 3'-bromo-5'-chloro-2'-hydroxyacetophenone can then be condensed with various benzaldehydes to yield the corresponding brominated chalcones. derpharmachemica.com For example, the condensation of 3'-bromo-5'-chloro-2'-hydroxyacetophenone with benzaldehyde has been reported to produce 3'-bromo-5'-chloro-2'-hydroxychalcone. chemicalbook.com

Table 2: Synthesis of Brominated Chalcones

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Bromine, Acetic Acid | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | chemicalbook.comchemicalbook.com |

| 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | Benzaldehyde, NaOH/Ethanol | 3'-bromo-5'-chloro-2'-hydroxy chalcone | derpharmachemica.com |

| 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | Anisaldehyde, NaOH/Ethanol | 3-bromo-5-chloro-2-hydroxy-4-methoxy chalcone | derpharmachemica.com |

Synthesis of Chromone (B188151) and Chromene Derivatives

This compound is a valuable building block for the synthesis of chromone and chromene derivatives, which are heterocyclic compounds with a range of biological activities.

The synthesis of chromones from 2'-hydroxyacetophenones can be achieved through various methods. One common approach involves the reaction with a suitable reagent to form an intermediate that can then be cyclized. For instance, the reaction of a 2-hydroxyphenyl ketone with ethyl formate (B1220265) in a Claisen-like condensation can lead to the formation of a 3-substituted chromone. tutorsglobe.com Another route involves the reaction of 2-hydroxyacetophenone with benzoyl chloride, followed by cyclization to form a flavone (B191248) (a 2-phenylchromone). tutorsglobe.com

The synthesis of 2,2-dimethyl-5-hydroxychromene has been described, highlighting the utility of related hydroxyacetophenones in preparing chromene structures. cdnsciencepub.com While this specific example does not start from the 5'-chloro derivative, the general synthetic strategies are often applicable. The synthesis of 2H-chromenes can be achieved through various catalytic methods, including those mediated by iron, gold, or palladium catalysts, often starting from propargyl ethers of phenols or salicylaldehydes. msu.edursc.org

Preparation of Other Organic Scaffolds (e.g., 2-styrenyl allyl ether)

Beyond chalcones and chromones, this compound can be utilized in the synthesis of other organic structures. For example, it has been used in the synthesis of 2-styrenyl allyl ether. sigmaaldrich.com This transformation typically involves the reaction of the hydroxyl group of the acetophenone (B1666503).

Reaction Mechanisms and Kinetics

The primary reaction mechanism involving this compound in the synthesis of chalcones is the base-catalyzed Claisen-Schmidt condensation. The reaction proceeds through the formation of an enolate ion from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol (B89426) addition product readily dehydrates to form the stable α,β-unsaturated ketone system of the chalcone.

Kinetic studies on the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with various chlorobenzaldehydes over a magnesium oxide (MgO) catalyst have provided insights into the influence of substituent positions on the reaction rate. The study revealed that the reaction rate increases in the order: p-chlorobenzaldehyde < m-chlorobenzaldehyde < o-chlorobenzaldehyde. taylorfrancis.com This trend was attributed to a combination of electronic and steric effects. The difference in reactivity between the meta- and para-substituted benzaldehydes was explained by the Hammett constants, while the higher rate observed with the ortho-substituted benzaldehyde was attributed to steric effects. taylorfrancis.com

Mechanistic Investigations of Condensation Reactions

The primary reaction pathway involving this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. byjus.comwikipedia.org This reaction proceeds to form a chalcone, which is an α,β-unsaturated ketone.

The general mechanism for the base-catalyzed condensation is as follows:

Enolate Formation: A strong base removes an alpha-proton from the acetyl group of this compound, creating a resonance-stabilized enolate ion. byjus.comlibretexts.org

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. libretexts.orgyoutube.com This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a protic solvent (like ethanol) or upon acidic workup to give a β-hydroxyketone.

Dehydration: The β-hydroxyketone is easily dehydrated, often under the reaction conditions, to yield the final α,β-unsaturated ketone, known as a chalcone. This elimination is driven by the formation of a highly conjugated system.

Subsequent to the formation of the 2'-hydroxychalcone (B22705), an intramolecular cyclization can occur to form the corresponding flavanone (B1672756). This isomerization is a 6-endo-trig cyclization, which can be catalyzed by acids or bases. sci-hub.st

Investigations have also explored the electronic effects of substituents on the reacting benzaldehyde. Studies on the reaction of 2'-hydroxyacetophenone with various chlorobenzaldehydes over an MgO catalyst showed that the position of the chlorine atom significantly impacts the reaction rate. taylorfrancis.com The initial reaction rate was observed to nearly double when moving from a para-substituted to an ortho-substituted chlorobenzaldehyde, indicating that both electronic and steric factors play a crucial role in the reaction mechanism. taylorfrancis.com

Influence of Catalysts on Reaction Efficiency and Selectivity

The choice of catalyst is critical in the synthesis of chalcones and flavanones from this compound, profoundly affecting reaction yields, rates, and the selectivity between the chalcone and flavanone products.

Base Catalysis: Alkali hydroxides such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are classic and effective catalysts for the Claisen-Schmidt condensation. chemrevlett.com These strong bases efficiently promote the formation of the enolate ion, driving the reaction forward. byjus.com Studies using mechanochemical ball mill conditions for the reaction of this compound with various substituted benzaldehydes have demonstrated excellent yields using KOH as a catalyst. nih.gov For instance, reactions with different methoxy-substituted benzaldehydes yielded the corresponding chalcones in yields ranging from 88% to 95%. nih.gov

Weaker bases like anhydrous potassium carbonate (K₂CO₃) have also been employed as an inexpensive and safe alternative, particularly for the subsequent cyclization of the 2'-hydroxychalcone to the flavanone. sci-hub.st

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of separation, reusability, and potential for waste minimization. taylorfrancis.com Zeolite catalysts, such as H-ZSM-5, Mg-ZSM-5, and Ba-ZSM-5, have been studied for the liquid-phase reaction of 2'-hydroxyacetophenone with benzaldehyde. researchgate.net In these studies, the primary products were 2'-hydroxychalcone and flavanone. The catalytic activity was found to follow the order Mg-ZSM-5 > Ba-ZSM-5 > H-ZSM-5, with conversions reaching 40-50%. researchgate.net The yield of flavanone was generally lower than that of the chalcone across all tested zeolite catalysts. researchgate.net

Magnesium oxide (MgO) has also been investigated as a solid base catalyst. It has been shown to be effective in the Claisen-Schmidt condensation, with studies focusing on understanding the reactant-solvent-catalyst interactions. taylorfrancis.com

Nanoparticle Catalysis: More recently, nanoparticle-based catalysts have emerged as highly efficient options. A green chemistry approach utilized zinc oxide (ZnO) nanoparticles as a catalyst in water for the synthesis of chalcone and flavanone derivatives. core.ac.uk This method resulted in a significantly higher yield for flavanone synthesis (89.6%) compared to the conventional protocol using KOH (55.7%), highlighting the superior efficiency of the nanocatalyst. core.ac.uk

The following tables summarize research findings on the influence of different catalysts on the condensation reactions involving this compound and related compounds.

Table 1: Influence of KOH Catalyst on Chalcone Synthesis from this compound under Ball Mill Conditions This table is interactive. You can sort and filter the data.

| Reactant B (Substituted Benzaldehyde) | Product Chalcone | Yield (%) |

|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Chalcone 6 | 92 |

| 3,5-Dimethoxybenzaldehyde | Chalcone 7 | 95 |

| 3,4,5-Trimethoxybenzaldehyde | Chalcone 8 | 88 |

| 2,4-Dimethoxybenzaldehyde | Chalcone 9 | 94 |

Data sourced from a study on mechanochemical synthesis via Claisen–Schmidt condensation. nih.gov

Table 2: Comparison of Heterogeneous ZSM-5 Catalysts in the Reaction of 2'-Hydroxyacetophenone and Benzaldehyde This table is interactive. You can sort and filter the data.

| Catalyst | Max. Conversion of 2'-hydroxyacetophenone (%) | Catalyst Activity Order | Primary Products |

|---|---|---|---|

| H-ZSM-5 | 40-50 | 3 | 2'-hydroxychalcone, Flavanone |

| Ba-ZSM-5 | 40-50 | 2 | 2'-hydroxychalcone, Flavanone |

| Mg-ZSM-5 | 40-50 | 1 | 2'-hydroxychalcone, Flavanone |

Data from a study on the liquid phase reaction over ZSM-5 catalysts at 140°C. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2'-hydroxyacetophenone |

| 2'-hydroxychalcone |

| 3,4-Dimethoxybenzaldehyde |

| 3,4,5-Trimethoxybenzaldehyde |

| 3,5-Dimethoxybenzaldehyde |

| 2,4-Dimethoxybenzaldehyde |

| Aniline |

| Barium Hydroxide (Ba(OH)₂) |

| Benzaldehyde |

| Chalcone |

| Flavanone |

| H-ZSM-5 |

| KOH |

| K₂CO₃ |

| Lithium Hydroxide (LiOH) |

| Mg-ZSM-5 |

| MgO |

| NaOH |

| Salicylaldehyde |

Coordination Chemistry and Metal Complexes of 5 Chloro 2 Hydroxyacetophenone Derivatives

Ligand Design and Chelation Properties

The design of ligands derived from 5'-Chloro-2'-hydroxyacetophenone is a cornerstone of its application in coordination chemistry. The inherent functionalities of the parent molecule provide a robust platform for creating multidentate ligands capable of forming stable chelate rings with metal ions.

Schiff Base Ligands Derived from this compound

Schiff bases are a prominent class of ligands synthesized from the condensation reaction of a primary amine with a carbonyl compound. This compound serves as an excellent carbonyl precursor for the synthesis of a variety of Schiff base ligands. sigmaaldrich.comsihaulichemicals.com The reaction typically involves the condensation of this compound with various amines, such as ethylenediamine (B42938), to create multidentate ligands. researchgate.netorientjchem.org These Schiff bases are of great interest due to their synthetic flexibility and the diverse coordination environments they can provide for metal ions.

The synthesis of these Schiff base ligands is often a straightforward process. For instance, unsymmetrical tetradentate Schiff base ligands can be prepared by reacting o-hydroxyacetophenone, this compound, and ethylenediamine. researchgate.net Similarly, the condensation of this compound with salicylhydrazide yields a Schiff base that readily forms complexes with copper(II). sihaulichemicals.com Optically active Schiff-base ligands have also been synthesized through the condensation of 2-hydroxyacetophenone (B1195853) with chiral diamines like (1R,2R)-(-)-1,2-diaminocyclohexane. mdpi.com

Denticity and Coordination Modes in Metal Complexes

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. Schiff bases derived from this compound can exhibit various denticities, leading to a range of coordination modes. For example, a Schiff base synthesized from 5-chloro-2-hydroxyacetophenone and morpholine-N-thiohydrazone acts as a dibasic tridentate ligand. orientjchem.org In contrast, a Schiff base derived from 2-hydroxy-5-chloro acetophenone (B1666503) and antipyrine (B355649) behaves as a bidentate ligand. asianpubs.org

Unsymmetrical tetradentate Schiff bases with N2O2 donor sets are also common. researchgate.netorientjchem.org These ligands can coordinate to a metal ion through two nitrogen atoms and two oxygen atoms, forming stable chelate rings. The coordination can occur through the deprotonated phenolic oxygen, the azomethine nitrogen, and potentially other donor atoms present in the amine precursor. researchgate.net This versatility in denticity and coordination modes allows for the formation of complexes with diverse geometries, including octahedral and square planar arrangements. orientjchem.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound is a significant area of research, with a focus on transition metals.

Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Cr(III), Fe(III))

A variety of transition metal complexes involving Schiff bases derived from this compound have been synthesized and studied. These include complexes with Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Fe(III). researchgate.netorientjchem.org For example, a series of Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Fe(III) complexes have been prepared with a tetradentate unsymmetrical Schiff base ligand derived from o-hydroxyacetophenone, 5-chloro-2-hydroxyacetophenone, and ethylenediamine. researchgate.net Similarly, Mn(II) and Mn(III) complexes have been formed with Schiff bases derived from 5-chloro-2-hydroxyacetophenone and morpholine-N-thiohydrazone. orientjchem.org The resulting complexes are often colored solids that are stable in air. researchgate.net

The electronic properties and geometry of these complexes are influenced by the nature of the metal ion and the ligand. For instance, in a study of mixed-ligand complexes, most of the formed complexes exhibited a regular octahedral geometry, with the exception of Ni(II) complexes, which had a square planar geometry, and Cu(II) complexes, which showed a distorted octahedral geometry. orientjchem.org

Synthesis Methods for Metal Chelates

The synthesis of metal chelates with this compound-derived ligands typically involves the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent. The general procedure often involves refluxing an ethanolic or methanolic solution of the Schiff base ligand with the corresponding metal chloride or other salt. researchgate.netorientjchem.org

For example, to synthesize a Mn(III) complex, an ethanolic solution of the Schiff base ligand is mixed with an aqueous solution of Mn(III) acetate, and the mixture is refluxed for a period of time. orientjchem.org The resulting complex can then be filtered, washed, and dried. researchgate.net In some cases, the complexes are synthesized in situ without the prior isolation of the Schiff base ligand. The choice of solvent and reaction conditions can influence the nature and yield of the final product. The complexes are often characterized by their insolubility in most organic solvents but solubility in coordinating solvents like DMSO. researchgate.net

Structural Elucidation of Metal Complexes

The determination of the structure of metal complexes derived from this compound is crucial for understanding their properties and potential applications. A variety of spectroscopic and analytical techniques are employed for this purpose.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complexes and to confirm the metal-to-ligand stoichiometry. researchgate.netorientjchem.orgasianpubs.org Molar conductance measurements in solvents like DMSO can help to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and C-O (phenolic) stretching bands, upon complexation provide direct evidence of the ligand's coordination to the metal ion. researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and helps in deducing the geometry of the metal center. The positions and intensities of the d-d transition bands are characteristic of the coordination environment, such as octahedral or square planar. researchgate.netorientjchem.org

Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes, which in turn provides information about the number of unpaired electrons and the spin state of the central metal ion. researchgate.netorientjchem.org This data is essential for confirming the oxidation state and geometry of the metal in the complex.

Thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. researchgate.netsaudijournals.com

The following table summarizes the characterization data for a representative metal complex:

| Property | Data | Reference |

| Complex | [Cu(L)] where L is a Schiff base derived from this compound | researchgate.net |

| Elemental Analysis | Confirms 1:1 metal to ligand ratio | researchgate.net |

| Molar Conductance | Low value indicates non-electrolytic nature | researchgate.net |

| IR Spectrum (cm⁻¹) | Shift in ν(C=N) and ν(C-O) bands upon complexation | researchgate.net |

| Electronic Spectrum | Bands consistent with a distorted octahedral geometry | orientjchem.org |

| Magnetic Moment (B.M.) | Value corresponds to one unpaired electron | researchgate.net |

Biological and Pharmacological Research Applications of 5 Chloro 2 Hydroxyacetophenone Derivatives

Antimicrobial Studies

The antimicrobial potential of 5'-Chloro-2'-hydroxyacetophenone derivatives, particularly their Schiff base and metal complexes, has been a primary area of investigation.

Schiff base ligands derived from this compound and their transition metal complexes have demonstrated notable antibacterial properties. researchgate.netorientjchem.org The complexation with metal ions often enhances the antibacterial efficacy of the parent compound. researchgate.netnih.gov

Studies have shown that metal complexes of Schiff bases derived from this compound exhibit good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.netorientjchem.org For instance, a series of Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Fe(III) complexes with a tetradentate unsymmetrical Schiff base ligand derived from o-hydroxyacetophenone, 5-chloro-2-hydroxyacetophenone, and ethylenediamine (B42938) were screened for their antimicrobial activities. The results indicated that the complexes exhibited good antimicrobial activities against Staphylococcus aureus and Bacillus subtilis. researchgate.net

In another study, Co(II) and Cu(II) complexes of a tetradentate Schiff base ligand derived from o-phenylenediamine (B120857) and 2-hydroxyacetophenone (B1195853) showed higher activity against Bacillus cereus and Staphylococcus aureus compared to the free ligand, with the Co(II) complexes demonstrating the best results. orientjchem.org Furthermore, certain 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzal)hydrazone derivatives have shown wide antibacterial activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net

A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are derivatives of salicylamides, were evaluated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One particular compound, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide, demonstrated a rapid, concentration-dependent bactericidal effect against MRSA. nih.gov

| Derivative/Complex | Gram-Positive Bacteria | Activity | Reference |

| Metal complexes of Schiff base from 5-chloro-2-hydroxyacetophenone | Staphylococcus aureus, Bacillus subtilis | Good | researchgate.netorientjchem.org |

| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzal)hydrazones | Bacillus subtilis, Staphylococcus aureus | Wide activity | researchgate.net |

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Rapid, concentration-dependent bactericidal effect | nih.gov |

| Co(II) complexes of Schiff base from o-phenylenediamine and 2-hydroxyacetophenone | Bacillus cereus, Staphylococcus aureus | Higher than free ligand | orientjchem.org |

The metal complexes of this compound derivatives have also been tested against various Gram-negative bacteria. The aforementioned series of Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Fe(III) complexes displayed good activity against Salmonella typhimurium and Escherichia coli. researchgate.netorientjchem.org Research on other hydroxyacetophenone derivatives has shown good antibacterial activity against E. coli and K. pneumoniae. core.ac.uk Specifically, some synthesized compounds demonstrated better activity against E. coli than the antibiotics Amoxicillin and Cefazoline. core.ac.uk

Some N-(2-hydroxyl-5-substitutedphenyl)benzacetamides and their related compounds have shown significant antibacterial activity against Pseudomonas aeruginosa. nih.gov One derivative was also found to be active against Klebsiella pneumoniae. nih.gov Additionally, certain 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzal)hydrazone derivatives exhibited wide antibacterial activity against Escherichia coli. researchgate.net

| Derivative/Complex | Gram-Negative Bacteria | Activity | Reference |

| Metal complexes of Schiff base from 5-chloro-2-hydroxyacetophenone | Salmonella typhimurium, Escherichia coli | Good | researchgate.netorientjchem.org |

| Hydroxyacetophenone derivatives | Escherichia coli, Klebsiella pneumoniae | Good; some better than Amoxicillin and Cefazoline | core.ac.uk |

| N-(2-hydroxyl-5-substitutedphenyl)benzacetamides | Pseudomonas aeruginosa, Klebsiella pneumoniae | Significant | nih.gov |

| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzal)hydrazones | Escherichia coli | Wide activity | researchgate.net |

The antifungal properties of this compound derivatives and their metal complexes have also been explored. The same series of Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Fe(III) complexes mentioned earlier were screened for their activity against the fungi Aspergillus oryzae and Fusarium species, with the results indicating good antifungal activities. researchgate.netorientjchem.org In contrast, some other synthesized hydroxyacetophenone derivatives demonstrated poor antifungal activity. core.ac.uk The antifungal activity of antibiotics such as tobramycin (B1681333) and moxifloxacin (B1663623) has been shown to be effective against Fusarium but not Aspergillus. nih.gov

| Derivative/Complex | Fungal Species | Activity | Reference |

| Metal complexes of Schiff base from 5-chloro-2-hydroxyacetophenone | Aspergillus oryzae, Fusarium species | Good | researchgate.netorientjchem.org |

| Hydroxyacetophenone derivatives | Aspergillus niger, Candida albicans | Poor | core.ac.uk |

The enhanced antimicrobial activity of the metal complexes compared to the free Schiff base ligands is often explained by the chelating theory. orientjchem.org According to this theory, chelation reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the whole chelate ring. This process increases the lipophilic nature of the central metal atom, which in turn favors its permeation through the lipid layers of the bacterial membrane. orientjchem.orgsemanticscholar.org Once inside the cell, the metal complex can disrupt normal cellular processes by inhibiting enzyme activity or interfering with DNA replication. semanticscholar.org

Antibacterial Activity of this compound Derivatives and their Metal Complexes

Anticancer and Cytotoxicity Research

In addition to antimicrobial studies, derivatives of this compound have been investigated for their potential as anticancer agents. For instance, a novel series of 5-chloro-indole-2-carboxylate derivatives were developed and evaluated for their antiproliferative activity. mdpi.com These compounds were designed as potent inhibitors of mutant EGFR/BRAF pathways, which are often over-activated in various cancers. mdpi.com

The results of cell viability assays showed that most of the tested indole-2-carboxylate (B1230498) derivatives were not cytotoxic at a concentration of 50 µM. mdpi.com However, they exhibited significant antiproliferative activity, with some compounds showing greater inhibitory action against tested cancer cell lines than others. mdpi.com Specifically, certain derivatives demonstrated potent inhibition of EGFR and were more active than the reference drug erlotinib. mdpi.com These compounds also showed higher anti-BRAF V600E activity than erlotinib. mdpi.com

Further studies on other phytochemicals have also explored the correlation between cytotoxicity in cancer cells and free radical-scavenging activity. nih.gov While this is a broader area of research, it provides a context for understanding the potential mechanisms through which compounds like this compound derivatives might exert their anticancer effects.

| Derivative | Target | Activity | Reference |

| 5-chloro-indole-2-carboxylates | Mutant EGFR/BRAF pathways | Significant antiproliferative activity; potent inhibition of EGFR and BRAF V600E | mdpi.com |

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HeLa)

Derivatives of this compound have been evaluated for their cytotoxic (cell-killing) effects on various cancer cell lines, including MCF-7 (a breast cancer cell line) and HeLa (a cervical cancer cell line).

Chalcones, a class of compounds that can be synthesized from 2-hydroxyacetophenone, have demonstrated notable cytotoxic activity. sciensage.infonih.gov For instance, certain chalcone (B49325) derivatives have shown significant inhibitory effects against the growth of MCF-7 cells. nih.gov In one study, chalcones synthesized from a prenylacetophenone, isolated from a plant in the Andean region, exhibited potent cytotoxicity against MCF-7, ZR-75-1, and MDA-MB-231 breast cancer cell lines. nih.gov Specifically, chalcones labeled as compounds 12 and 13 in the study demonstrated significant inhibitory effects with IC₅₀ values of 4.19 µM and 3.30 µM in MCF-7 cells, respectively. nih.gov

The cytotoxic effects of various extracts and fractions from natural sources are also under investigation. For example, extracts from Cyrtostachys renda have shown dose-dependent inhibition of MCF-7 and HeLa cell proliferation. One particular fraction, A4, displayed an IC₅₀ of 30.69 ± 0.47 μg/mL against MCF-7 cells. These studies often use doxorubicin (B1662922) as a positive control, which shows strong cytotoxic effects.

It's important to note that the cytotoxic activity can vary between different cell lines. For example, some compounds have been found to be more active against HeLa cells compared to MCF-7 cells. juniperpublishers.com The introduction of certain chemical groups, such as methoxy (B1213986) groups on the B-ring of chalcones, can influence their cytotoxic potential. nih.gov

Table 1: Cytotoxic Activity of Selected Chalcone Derivatives on MCF-7 Cells

| Compound | Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |

| Compound 6 | 10 | 47.0 ± 4.9 | 21.55 ± 2.71 |

| Compound 7 | 10 | 43.5 ± 3.4 | Not specified |

| Compound 11 | 10 | 42.0 ± 4.3 | Not specified |

| Compound 12 | Not specified | Not specified | 4.19 ± 1.04 |

| Compound 13 | Not specified | Not specified | 3.30 ± 0.92 |

| Doxorubicin | 10 | 49.3 ± 2.2 | Not specified |

| Data sourced from a study on chalcones derived from a natural precursor. researchgate.net |

Potential as Estrogen Receptor Alpha (ERα) Inhibitors

Estrogen receptor alpha (ERα) is a key target in the treatment of ER-positive breast cancer, which accounts for a significant majority of breast cancer cases. nih.govresearchgate.netscienceopen.com The development of ERα antagonists is a major focus of cancer research. nih.gov Derivatives of this compound are being explored for their potential to act as ERα inhibitors.

The goal is to develop novel drugs with alternative ERα targeting mechanisms to overcome resistance to current therapies. scienceopen.com Researchers are investigating various classes of compounds, including benzothiophenone derivatives, that can bind to the AF2 site on ERα, representing a different approach compared to conventional selective estrogen receptor modulators (SERMs) like tamoxifen. mdpi.com These novel inhibitors have shown the ability to block the interaction between ERα and co-activator proteins, leading to the inhibition of ERα-dependent gene expression. mdpi.com

Virtual screening and molecular docking are powerful tools used to identify potential ERα antagonists from libraries of natural products and synthetic compounds. nih.gov These computational methods help in predicting the binding affinity and potential activity of molecules before they are synthesized and tested in the lab. For example, ligand-based machine learning methods and structure-based molecular docking have been used to identify natural products like genistein, daidzein, and kaempferol (B1673270) as having antagonistic activity against ERα. nih.gov

Impact on Cell Viability

The impact of this compound derivatives on cell viability is a crucial aspect of their biological evaluation. Cell viability assays, such as the MTT assay, are used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀). nih.gov

Studies on various chalcone derivatives have shown a range of effects on the viability of cancer cells. nih.govresearchgate.net For example, some chalcones exhibit significant cytotoxicity, leading to a substantial decrease in cell viability at low micromolar concentrations. nih.gov The presence and position of certain functional groups on the chalcone scaffold, such as prenyl and methoxy groups, have been shown to be critical for their cytotoxic activity. nih.gov

In addition to direct cytotoxicity, some compounds induce cell cycle arrest and apoptosis (programmed cell death). nih.gov For instance, a particular benzothienopyrimidine derivative was found to induce apoptosis and cause cell cycle arrest in the pre-G₁/G₁ phase in MCF-7 cells. nih.gov Similarly, fractions from Cyrtostachys renda have been shown to induce apoptosis and arrest the cell cycle in both MCF-7 and HeLa cells.

Antioxidant and Anti-inflammatory Activities

Derivatives of this compound, particularly chalcones, have been investigated for their antioxidant and anti-inflammatory properties. sciensage.infonih.gov

Antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. sciensage.infomdpi.com Chalcones synthesized from 2-hydroxyacetophenone have shown promising antioxidant potential. sciensage.info The presence of hydroxyl and phenyl groups in the chalcone structure is believed to contribute to their antioxidant properties. sciensage.info Some chalcone derivatives have demonstrated more potent antioxidant activity than standard reference compounds like ascorbic acid. nih.gov

The anti-inflammatory activity of these derivatives is often studied in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov These studies measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.gov For example, certain methyl derivatives of flavanone (B1672756) have been shown to inhibit NO production and modulate the secretion of pro-inflammatory cytokines in a dose-dependent manner. nih.gov Specifically, 2′-methylflavanone and 3′-methylflavanone demonstrated strong anti-inflammatory effects by reducing the levels of several key cytokines. nih.gov

Other Biological Activities

Larvicidal Activity

Research has explored the potential of this compound derivatives as larvicidal agents, particularly against mosquito larvae like Culex quinquefasciatus. nih.gov In one study, a series of pyrrolidine-2,4-dione (B1332186) derivatives were synthesized and tested for their larvicidal activity. nih.gov Two compounds, 1e and 1f, showed high efficacy, with LD₅₀ values of 26.06 µg/mL and 26.89 µg/mL, respectively. nih.gov These findings suggest that such derivatives could be a basis for developing new insecticides. nih.gov

Enzyme Inhibition Studies (e.g., Collagenase, Elastase, Soybean Lipoxygenase)

Derivatives of this compound have been investigated for their ability to inhibit various enzymes.

Elastase Inhibition: Elastase is an enzyme that breaks down elastin, a key protein in the skin's extracellular matrix. undip.ac.id Its inhibition is a target for anti-aging research. Daidzein, a compound related to the broader class of isoflavones which can be derived from similar precursors, has shown better elastase inhibition activity compared to black soybean extract, with an IC₅₀ value of 57.35±5.64 μg/ml. undip.ac.id

Soybean Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the inflammatory pathway. nih.govnih.gov Extracts and isolated compounds from various plants have been shown to inhibit soybean 15-lipoxygenase (15-sLOX). nih.govnih.gov For instance, 3-n-alk(en)yl-catechols isolated from Lithraea caustica demonstrated inhibitory activity against both 15-sLOX and human 5-lipoxygenase (5-hLOX). nih.gov The free catechol group was found to be essential for this inhibitory activity. nih.gov

Effects on Plant Growth

Derivatives of this compound, particularly chalcones, have been a subject of research for their potential applications in agriculture as plant growth regulators. Chalcones are secondary metabolites that play a role in plant development and defense. mdpi.com Synthetic chalcones and their derivatives are being investigated for their phytotoxic and herbicidal properties, which could offer new strategies for weed management. mdpi.comresearchgate.net

Research into chalcones derived from substituted 2-hydroxyacetophenones indicates that their structure is crucial for their biological activity. The presence, number, and position of substituent groups on the aromatic rings of the chalcone backbone are determining factors for their potency and selectivity as plant growth inhibitors. mdpi.com Studies have shown that these compounds can affect critical stages of plant life, including seed germination and early seedling growth. mdpi.comresearchgate.net

Further research has focused on chalcone dibromides synthesized from 5-chloro-2-hydroxyacetophenone and 3-bromo-5-chloro-2-hydroxyacetophenone. derpharmachemica.com These compounds have been evaluated for their effects on the growth of various crop plants, including wheat (Triticum aestivum), jowar (Sorghum vulgare), gram (Cicer arietinum), and rajma (Phaseolus vulgaris), indicating a broad interest in their agricultural applications. derpharmachemica.comresearchgate.net

The mechanism behind the growth inhibitory effects of chalcones may involve the targeting of key plant enzymes. Evidence suggests that chalcone and naringenin (B18129) can inhibit the activity of 4-coumarate: coenzyme A ligase (4CL), a crucial enzyme in the biosynthesis of lignin. researchgate.net The level of growth suppression in different plant species has been found to correlate with the total amount of this enzyme present in the plant, highlighting a potential molecular target for these compounds. researchgate.net

Research Findings on the Inhibitory Effects of Hydroxychalcones on Weed Growth

The following table summarizes the observed inhibitory effects of different hydroxychalcone (B7798386) (HC) derivatives on the germination and seedling vigor of various weed species.

| Compound/Treatment | Target Species | Effect | Inhibition (%) |

| 3'-hydroxy-4-pyridyl-chalcone | Urochloa decumbens | Seedling Length Inhibition | 81% mdpi.com |

| 3'-hydroxy-4-pyridyl-chalcone | Digitaria insularis | Initial Growth Reduction | 75% mdpi.com |

| 3'-hydroxy-4-nitrochalcone | Digitaria insularis | Initial Growth Reduction | 68% mdpi.com |

| 3'-hydroxy-4-bromochalcone | Raphanus raphanistrum | Initial Growth Reduction | 73% mdpi.com |

| 3'-hydroxy-4-bromochalcone | Digitaria insularis | Seedling Vigor Index Reduction | 81% mdpi.com |

| 3'-hydroxy-4-bromochalcone | Amaranthus viridis | Seedling Vigor Index Reduction | 80% mdpi.com |

| HC-05 | Amaranthus viridis | Germination Reduction (vs. Tebuthiuron) | 53% mdpi.com |

| HC-01 | Amaranthus viridis | Germination Reduction (vs. Tebuthiuron) | 50% mdpi.com |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Ligand-Protein Interactions and Binding Energy Predictions

While specific docking studies featuring 5'-Chloro-2'-hydroxyacetophenone are not extensively detailed in publicly available literature, the principles of its interaction can be inferred from studies on structurally related compounds and the target receptors themselves.

ERα Receptor: The estrogen receptor alpha (ERα) is a key target in the treatment of breast cancer. nih.govwseas.com Mono-hydroxyl phenolic compounds are known to bind to ERα, with the hydroxyl group typically forming crucial hydrogen bonding interactions with the Arg394/Glu353/water triad (B1167595) within the receptor's binding pocket. ottokemi.com Van der Waals interactions with the rest of the molecule also contribute significantly to the binding affinity. ottokemi.com For a compound like this compound, it is hypothesized that the 2'-hydroxyl group would engage in similar hydrogen bonding, while the chlorinated phenyl ring would occupy a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other specific interactions.

p53 and MDM2: The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in cancer therapy. nih.govnih.govfishersci.co.uk Inhibitors of this interaction often bind to a hydrophobic pocket on the MDM2 surface, mimicking the key interactions of p53. nih.govmdpi.com Chalcones, which can be synthesized from acetophenones, have been investigated as MDM2 inhibitors. mdpi.com Docking studies of these chalcones show binding within the hydrophobic pocket of MDM2, with interactions involving residues such as L54, V93, and I99. mdpi.com It is plausible that this compound, as a potential precursor or fragment, could also exhibit binding in this pocket, although likely with a different affinity and orientation compared to larger, more complex chalcone (B49325) structures.

LOX-1: The Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is implicated in atherosclerosis. nih.gov It recognizes the protein moiety of oxidized LDL, and its ligand specificity is distinct from other scavenger receptors. nih.gov While direct docking studies of this compound with LOX-1 are not available, the receptor's role in binding various ligands suggests that small molecules could potentially modulate its activity.

Prediction of Pharmacokinetic Profiles (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its development as a therapeutic agent. While a specific ADME profile for this compound is not published, predictions can be made based on its structure. The presence of a phenolic hydroxyl group and a ketone function allows for both hydrogen bond donation and acceptance, which can influence solubility and interactions with metabolic enzymes. The chlorine atom increases lipophilicity, which may enhance membrane permeability but could also provide a site for metabolic transformation. Computational models are often used to predict properties like oral bioavailability and potential for P-glycoprotein substrate activity, which are important considerations for drug development. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules, providing a deeper understanding of their chemical behavior.

Conformational Analysis and Intramolecular Hydrogen Bonding

The conformation of this compound is significantly influenced by a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction is common in ortho-hydroxyaryl ketones and has been studied in the parent compound, 2-hydroxyacetophenone (B1195853). nih.gov This hydrogen bond locks the molecule into a planar conformation, which is crucial for its reactivity and interaction with biological targets. ustc.edu.cn Studies on similar molecules have shown that this intramolecular hydrogen bond is a dominant feature, leading to a considerably more stable conformation. ustc.edu.cn The dipole moment of this compound has been evaluated in benzene (B151609) solution, providing experimental data that reflects its conformational state. ottokemi.comsihaulichemicals.comscientificlabs.co.uk

Spectroscopic Property Predictions (e.g., IR, NMR)

Quantum chemical methods are highly effective in predicting spectroscopic properties like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. For molecules related to 2-hydroxyacetophenone, DFT calculations have shown good agreement between theoretical and experimental vibrational frequencies and NMR chemical shifts. wseas.com For this compound, such calculations would predict a significant downfield shift for the hydroxyl proton in the ¹H NMR spectrum due to the strong intramolecular hydrogen bond. In the ¹³C NMR spectrum, the carbons of the aromatic ring would be influenced by the electron-withdrawing effects of the chloro and acetyl groups and the electron-donating effect of the hydroxyl group. The IR spectrum would be characterized by a carbonyl stretching frequency that is lowered due to the hydrogen bonding with the hydroxyl group.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of new therapeutic agents. These studies involve systematically modifying the chemical structure of a parent compound and evaluating the resulting effect on its biological activity. For this compound, SAR studies have been crucial in elucidating the structural requirements for various biological effects, including antimicrobial and antioxidant activities.

Research into the SAR of this compound has primarily focused on derivatives where the core structure is modified to create more complex molecules, such as chalcones and their glycosides. These studies have revealed important correlations between specific structural features and the observed biological activity.

One area of investigation has been the synthesis of chalcones derived from this compound. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The biological activity of these chalcones can be modulated by the substitution pattern on both aromatic rings. For instance, a study on 2′-hydroxy-chalcones, including those derived from this compound, explored their potential as dual antioxidant and soybean lipoxygenase (LOX) inhibitory agents. nih.gov The findings from this research indicated that the presence and position of substituents on the chalcone backbone significantly influence their bioactivity. nih.gov

In the context of antimicrobial activity, the position of the chlorine atom on the acetophenone (B1666503) ring has been shown to be a critical determinant. A comparative study of chalcones synthesized from 4-chloro-2′-hydroxychalcone and 5′-chloro-2′-hydroxychalcone demonstrated that the location of the chlorine atom influences the efficacy of the compounds against various microbial strains. mdpi.com Specifically, chalcones substituted with a chlorine atom at the 5' position showed significant inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans. mdpi.com

Furthermore, the glycosylation of these chlorinated chalcones has been explored as a means to potentially enhance their bioavailability and activity. Biotransformation of 5′-chloro-2′-hydroxychalcone in fungal cultures resulted in the formation of glycoside derivatives. mdpi.com These glycosylated compounds were also found to exhibit antimicrobial properties. mdpi.com

The following interactive data tables summarize the key findings from SAR studies on derivatives of this compound.

Table 1: SAR of Chalcone Derivatives of this compound as Antioxidant and LOX Inhibitors nih.gov

| Compound | Ring A Substituent (from this compound) | Ring B Substituents | Antioxidant Activity (% DPPH scavenging) | LOX Inhibition (IC₅₀ in µM) |

| Chalcone 3c | 5'-Chloro-2'-hydroxy | 3,4,5-trimethoxy | - | 45 |

| Chalcone 4b | 5'-Chloro-2'-hydroxy | 3,4-dihydroxy | 82.4 | 70 |

Note: A lower IC₅₀ value indicates higher inhibitory activity. Data extracted from a study on 2'-hydroxy-chalcones. nih.gov

Table 2: Antimicrobial Activity of Chlorinated Chalcones and their Glycosides mdpi.com

| Compound | Description | Activity against E. coli | Activity against S. aureus | Activity against C. albicans |

| 5′-chloro-2′-hydroxychalcone | Parent Chalcone | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 5′-chlorodihydrochalcone 2′-O-β-D-(4‴-O-methyl)-glucopyranoside | Glycosylated derivative | Significant Activity | Significant Activity | Least Effective |

Note: This table provides a qualitative summary of the antimicrobial activity as reported in the study. mdpi.com

These SAR studies underscore the importance of the this compound scaffold as a versatile starting point for the synthesis of novel bioactive compounds. The insights gained from this research pave the way for the rational design of more potent and selective therapeutic agents.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5'-Chloro-2'-hydroxyacetophenone. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to determine the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the influence of the benzene (B151609) ring and its substituents. The methyl protons of the acetyl group resonate as a sharp singlet in the upfield region. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetyl group is characteristically found at a very downfield chemical shift. The carbon atoms of the benzene ring appear in the aromatic region, with their specific shifts influenced by the chloro and hydroxyl substituents. The methyl carbon of the acetyl group resonates at a high-field position.

Interactive Data Table: NMR Data for this compound and Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (ppm) and Multiplicity |

|---|---|---|---|

| This compound | ¹H | CDCl₃ | Aromatic protons (multiplet), Methyl protons (singlet), Hydroxyl proton (singlet) |

| This compound | ¹³C | CDCl₃ | Carbonyl carbon, Aromatic carbons, Methyl carbon |

| 2'-Hydroxyacetophenone (B8834) | ¹H | CDCl₃ | 7.44 (34.00), 6.90 (58.00), 6.88 (71.00), 6.87 (51.00), 7.38 nih.gov |

| 2'-Hydroxyacetophenone | ¹³C | CDCl₃ | 136.41 (1000.00), 118.32 (990.00), 26.48 (608.00), 119.73 (447.00), 130.78 (834.00), 118.94 (839.00), 162.40 (638.00), 204.55 (332.00) nih.gov |

| 5'-Chloro-2'-hydroxy-4'-methylacetophenone | ¹H | - | Data available but specific shifts not detailed in provided search results. nih.gov |

| 5'-Chloro-2'-hydroxy-3'-nitroacetophenone | ¹H | - | Data available but specific shifts not detailed in provided search results. nih.gov |

Advanced NMR Techniques for Conformational Analysis

While ¹H and ¹³C NMR are excellent for establishing the basic connectivity of atoms, advanced NMR techniques can provide insights into the three-dimensional structure and conformational preferences of this compound. auremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, helping to determine the preferred orientation of the acetyl group relative to the hydroxyl group and the benzene ring. Computational modeling, often used in conjunction with experimental NMR data, can further refine the understanding of the compound's conformational landscape. auremn.org.brnih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. sigmaaldrich.comscbt.comnist.gov The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of specific bonds. chemicalbook.com

Key vibrational frequencies observed in the IR spectrum include:

A broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

A strong, sharp absorption peak around 1650-1630 cm⁻¹, corresponding to the C=O stretching vibration of the ketone.

Absorptions in the 1600-1450 cm⁻¹ region, which are indicative of the C=C stretching vibrations within the aromatic ring.

A band in the 800-700 cm⁻¹ range, which can often be attributed to the C-Cl stretching vibration.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | ~3400-3200 (broad) |

| Ketone C=O | C=O Stretch | ~1650-1630 |

| Aromatic C=C | C=C Stretch | ~1600-1450 |

| Aryl C-Cl | C-Cl Stretch | ~800-700 |

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. sigmaaldrich.com When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. researchgate.net

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (170.59 g/mol ). sigmaaldrich.comnist.gov Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak. Common fragmentation patterns may involve the loss of the methyl group (CH₃) or the entire acetyl group (COCH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. sigmaaldrich.com This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring and carbonyl group in this compound. The UV-Vis spectrum will exhibit absorption maxima (λ_max) at specific wavelengths, which are characteristic of the electronic transitions within the molecule. The position and intensity of these absorptions can be influenced by the solvent and the substituents on the aromatic ring.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. sigmaaldrich.comscbt.comnist.gov For this compound (C₈H₇ClO₂), elemental analysis would be expected to yield percentage compositions close to the theoretical values:

Carbon (C): ~56.32%

Hydrogen (H): ~4.14%

Chlorine (Cl): ~20.78%

Oxygen (O): ~18.76%

This data provides crucial confirmation of the compound's empirical and molecular formula.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage |

|---|---|---|

| Carbon | C | 56.32% |

| Hydrogen | H | 4.14% |

| Chlorine | Cl | 20.78% |

| Oxygen | O | 18.76% |

Other Characterization Methods

Beyond the more common spectroscopic techniques, several other methods offer valuable insights into the physicochemical nature of compounds derived from this compound. These include measurements of magnetic susceptibility, electron spin resonance spectroscopy, thermogravimetric analysis, and molar conductance.

Magnetic susceptibility measurements are a fundamental tool for determining the magnetic properties of metal complexes, which in turn provides information about the number of unpaired electrons and the geometry of the metal center. Studies on transition metal complexes with Schiff bases derived from this compound have utilized this technique to establish their magnetic moments.

For instance, a series of Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Fe(III) complexes with a tetradentate unsymmetrical Schiff base ligand derived from o-hydroxyacetophenone, 5-chloro-2-hydroxyacetophenone, and ethylenediamine (B42938) have been characterized. researchgate.net The magnetic moments of these complexes, measured at room temperature, are indicative of their electronic configuration and geometry. researchgate.net All the studied compounds were found to be paramagnetic. asianpubs.org The data suggests an octahedral geometry for most of the complexes, with the exception of the Mn(III) complex, which is proposed to have a square pyramidal geometry. asianpubs.org

Table 1: Magnetic Moment Data for Transition Metal Complexes of a Schiff Base Derived from this compound researchgate.net

| Metal Ion | Magnetic Moment (B.M.) | Proposed Geometry |

| Mn(II) | 5.85 | Octahedral |

| Co(II) | 4.95 | Octahedral |

| Ni(II) | 3.15 | Octahedral |

| Cu(II) | 1.82 | Octahedral |

| Cr(III) | 3.80 | Octahedral |

| Fe(III) | 5.90 | Octahedral |

This table presents data from a study on transition metal complexes of a Schiff base ligand derived from o-hydroxyacetophenone, 5-chloro-2-hydroxyacetophenone, and ethylenediamine.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with one or more unpaired electrons, such as transition metal complexes. The ESR spectrum provides detailed information about the electronic environment of the paramagnetic center.

The ESR spectra of binuclear copper(II) complexes with acyldihydrazones of 5-chloro-2-hydroxyacetophenone have been investigated. researchgate.net In these complexes, the copper(II) coordination polyhedra are linked by polymethylene chains of varying lengths. researchgate.net For complexes with shorter polymethylene bridges (malonic, succinic, glutaric, and adipic acid derivatives), the ESR spectra of liquid solutions show a seven-line hyperfine structure (HFS). researchgate.net This is indicative of weak exchange interactions between the two equivalent copper nuclei. researchgate.net

The ESR spectrum of a polycrystalline sample of a complex based on malonyldihydrazone showed a primary signal at a g-value of 2.11, along with a weaker signal corresponding to a forbidden transition at g = 4.18. researchgate.net In solution at room temperature, the complexes with shorter chains exhibited seven HFS lines from the two equivalent copper nuclei, with a hyperfine coupling constant (aCu) of (36–38)·10⁻⁴ cm⁻¹. researchgate.net In contrast, when the polymethylene chain length was increased to five units (heptanedioic acyldihydrazone), the exchange interactions were prevented, and the ESR spectrum displayed a four-line HFS, which is characteristic of monomeric copper(II) compounds. researchgate.net

Table 2: ESR Spectral Data for Binuclear Copper(II) Complexes with 5-Chloro-2'-hydroxyacetophenone Acyldihydrazones researchgate.net

| Polymethylene Bridge | Spectral Feature | g-value | Hyperfine Coupling Constant (aCu) (cm⁻¹) |

| Malonyl (polycrystalline) | Major signal | 2.11 | - |

| Malonyl (polycrystalline) | Forbidden transition | 4.18 | - |

| Malonyl, Succinyl, Glutaric, Adipic (solution) | 7-line HFS | - | (36–38)·10⁻⁴ |

| Heptanedioyl (solution) | 4-line HFS | - | 72·10⁻⁴ |

This table summarizes ESR spectral data for binuclear copper(II) complexes where the polymethylene bridge length influences the interaction between the copper centers.

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is valuable for studying the thermal stability of compounds and the decomposition pathways of metal complexes, including the loss of solvent molecules and the degradation of the organic ligand.

The thermal behavior of transition metal complexes of a Schiff base derived from 1-(5-chloro-2-hydroxyphenyl)ethanone and 2-chloropyridine-3-carboxamide has been studied using TGA. derpharmachemica.com The results indicated that the complexes are generally stable up to 60-70°C. derpharmachemica.com The thermogravimetric study of a series of Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Fe(III) complexes with a tetradentate unsymmetrical Schiff base ligand derived from 5-chloro-2-hydroxyacetophenone also provided evidence for the presence of coordinated water molecules. researchgate.net In another study, the thermal degradation of complexes occurred in stages, with the initial loss of uncoordinated lattice water between 50 and 100 °C, followed by the removal of coordinated water molecules at temperatures between 100 and 200 °C for Cr(III), Fe(II), Fe(III), and Zn(II) complexes. researchgate.net

Table 3: Thermal Decomposition Data for Transition Metal Complexes of a Schiff Base Derived from this compound researchgate.net

| Complex | Decomposition Temperature Range (°C) | Mass Loss (%) | Assignment |

| [Cr(L)(H₂O)₂]Cl | 180-250 | 10.50 (calc. 10.27) | Loss of 2 coordinated H₂O |

| [Mn(L)] | - | - | Stable up to 250°C |

| [Fe(L)(H₂O)₂]Cl | 170-240 | 10.30 (calc. 10.22) | Loss of 2 coordinated H₂O |

| [Co(L)] | - | - | Stable up to 260°C |

| [Ni(L)] | - | - | Stable up to 270°C |

| [Cu(L)] | - | - | Stable up to 250°C |

This table presents the thermal decomposition data for a series of transition metal complexes, indicating the temperature ranges for the loss of coordinated water molecules. L represents the tetradentate unsymmetrical Schiff base ligand.

Molar conductance measurements of solutions of metal complexes are used to determine their electrolytic nature. The magnitude of the molar conductance provides insight into whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.

Studies on various transition metal complexes with Schiff bases derived from this compound have reported molar conductance values in solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Low molar conductance values are indicative of non-electrolytic behavior, suggesting that the anions are part of the coordination sphere. For instance, the low electrical conductance values for certain copper(II) Schiff base complexes indicated that they are non-electrolytes. researchgate.net In one study, the molar conductance of complexes in DMSO was found to be in the low range of 15.00 to 32.4 µS·cm⁻¹, supporting their non-electrolytic nature. researchgate.net Conversely, higher molar conductance values suggest that the complexes are electrolytes. For example, a study on Ti(III), V(III), VO(IV), Mn(II), Mn(III), and Fe(III) complexes with a Schiff base of 2-hydroxy-5-chloro acetophenone (B1666503) antipyrine (B355649) showed them to be electrolytic in nature. asianpubs.org

Table 4: Molar Conductance Data for Metal Complexes in DMF/DMSO

| Complex | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |

| Ti(III) Complex | DMF | 225.5 | Electrolyte | asianpubs.org |